1-(4-Chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a pyridazine ring, a cyano group, and a chlorophenyl group, making it a valuable molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with malononitrile to form 2-(4-chlorophenyl)-2-cyanoethene. This intermediate then undergoes cyclization with hydrazine hydrate to yield the pyridazine ring.
Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production. These methods may involve the use of catalysts and specific reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Scientific Research Applications
1-(4-Chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: The compound is used in the development of new materials and as a precursor in various industrial processes
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid can be compared with other similar compounds, such as:
Thiazoles: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Indole derivatives: These compounds also exhibit a wide range of biological activities and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications in different fields.
Properties
Molecular Formula |
C13H8ClN3O3 |
---|---|
Molecular Weight |
289.67 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-5-cyano-4-methyl-6-oxopyridazine-3-carboxylic acid |
InChI |
InChI=1S/C13H8ClN3O3/c1-7-10(6-15)12(18)17(16-11(7)13(19)20)9-4-2-8(14)3-5-9/h2-5H,1H3,(H,19,20) |
InChI Key |
KRMJTYDBSIXBPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N=C1C(=O)O)C2=CC=C(C=C2)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.